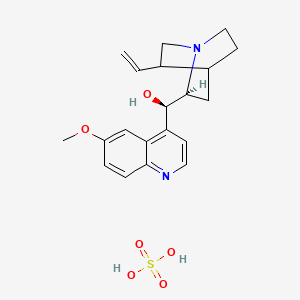
Quinine (sulfate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinine sulfate is an alkaloid derived from the bark of the cinchona tree, primarily used as an antimalarial drug. It has a long history of use, dating back to the 17th century when it was first introduced to Europe by Jesuit missionaries. Quinine sulfate is known for its bitter taste and is also used as a flavoring agent in tonic water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Quinine sulfate is typically obtained from the bark of various species of cinchona trees, including Cinchona succirubra and Cinchona officinalis. The extraction process involves several steps:
Extraction: The bark is ground and subjected to an extraction process using solvents like ethanol or chloroform.
Purification: The crude extract is purified through crystallization and filtration to isolate quinine.
Conversion to Sulfate: Quinine is then reacted with sulfuric acid to form quinine sulfate
Industrial Production Methods: Industrial production of quinine sulfate follows similar steps but on a larger scale. The process involves:
Harvesting: Large quantities of cinchona bark are harvested and processed.
Extraction and Purification: The bark is subjected to solvent extraction, followed by purification through crystallization.
Sulfate Formation: The purified quinine is reacted with sulfuric acid to produce quinine sulfate, which is then dried and packaged
Analyse Chemischer Reaktionen
Types of Reactions: Quinine sulfate undergoes various chemical reactions, including:
Oxidation: Quinine can be oxidized to form quinidinone.
Reduction: Reduction of quinine can yield dihydroquinine.
Substitution: Quinine can undergo substitution reactions, particularly at the quinoline ring
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions
Major Products:
Oxidation: Quinidinone.
Reduction: Dihydroquinine.
Substitution: Halogenated quinine derivatives
Wissenschaftliche Forschungsanwendungen
Quinine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a chiral catalyst in asymmetric synthesis.
Biology: Employed in studies of ion channels and neurotransmitter receptors.
Medicine: Primarily used to treat malaria and nocturnal leg cramps.
Industry: Used as a flavoring agent in beverages and as a fluorescent marker in analytical chemistry .
Wirkmechanismus
Quinine sulfate exerts its antimalarial effects by interfering with the parasite’s ability to digest hemoglobin. It accumulates in the food vacuoles of the parasite, leading to the formation of toxic heme complexes that ultimately kill the parasite. Quinine also affects ion channels and neurotransmitter receptors, contributing to its muscle relaxant properties .
Vergleich Mit ähnlichen Verbindungen
Quinidine: An isomer of quinine, used as an antiarrhythmic agent.
Chloroquine: A synthetic derivative used to treat malaria.
Artemether: Another antimalarial drug, often used in combination with lumefantrine .
Uniqueness: Quinine sulfate is unique due to its natural origin and long history of use. Unlike synthetic antimalarials, quinine sulfate is derived from a natural source and has a broader range of applications, including its use as a flavoring agent and fluorescent marker .
Eigenschaften
Molekularformel |
C20H26N2O6S |
|---|---|
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
(R)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid |
InChI |
InChI=1S/C20H24N2O2.H2O4S/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t13?,14?,19-,20+;/m0./s1 |
InChI-Schlüssel |
AKYHKWQPZHDOBW-XCURWTCDSA-N |
Isomerische SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CCN3CC4C=C)O.OS(=O)(=O)O |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


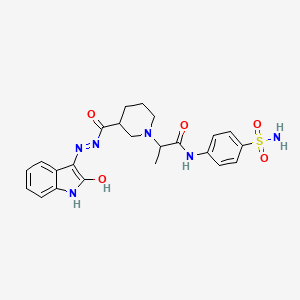

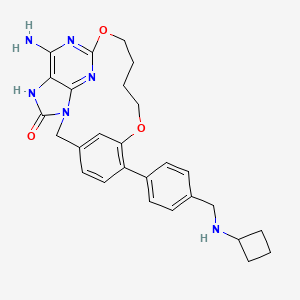
![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12393470.png)
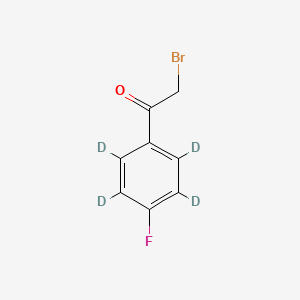

![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12393479.png)
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12393492.png)
![N-[(3-Chlorophenyl)sulfonyl]-L-leucine](/img/structure/B12393503.png)
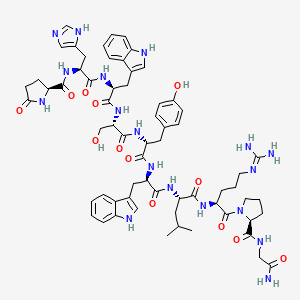
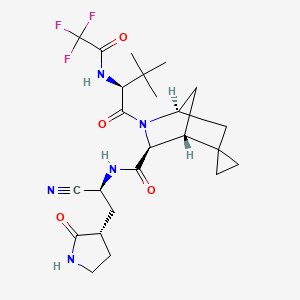

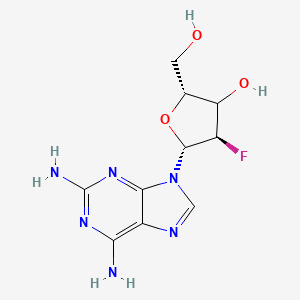
![N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-N-[4-[2-[4-[(2E)-2-[(3-methylphenyl)methylidene]hydrazinyl]-6-morpholin-4-ylpyrimidin-2-yl]oxyethyl]phenyl]hexanediamide](/img/structure/B12393532.png)
